2,6-Dimethylphenol

描述

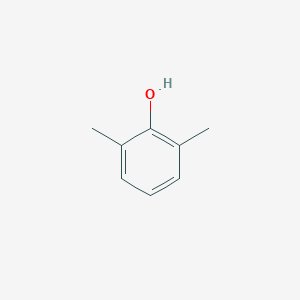

Structure

3D Structure

属性

IUPAC Name |

2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXYKOUNUYWIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25134-01-4 | |

| Record name | 2,6-Xylenol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25134-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9024063 | |

| Record name | 2,6-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/586/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (NTP, 1992), 73 °C, 73 °C (closed cup) | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol) | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/586/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.01 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.27 [mmHg], 0.274 mm Hg @ 25 °C | |

| Record name | 2,6-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAVES OR NEEDLES FROM ALCOHOL | |

CAS No. |

576-26-1, 25134-01-4 | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2,6-dimethyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8N0RO87OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic and Process Analysis of 2,6-Dimethylphenol (CAS 576-26-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Dimethylphenol (CAS 576-26-1), a key intermediate in the synthesis of various polymers, antioxidants, and pharmaceutical agents. The following sections detail its characteristic spectral data, the experimental protocols for obtaining this information, and visual representations of its industrial synthesis and microbial degradation pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.93 | t (triplet) | Ar-H (H4) |

| ~6.74 | d (doublet) | Ar-H (H3, H5) |

| ~4.66 | s (singlet) | -OH |

| ~2.20 | s (singlet) | -CH₃ |

Solvent: CDCl₃, Frequency: 90 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | C1 (-OH) |

| 128.7 | C3, C5 |

| 123.2 | C2, C6 (-CH₃) |

| 120.3 | C4 |

| 15.8 | -CH₃ |

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity (%) | Assignment |

| 122 | 100 | [M]⁺ (Molecular Ion) |

| 107 | 92.3 | [M-CH₃]⁺ |

| 121 | 33.4 | [M-H]⁺ |

| 77 | 41.9 | [C₆H₅]⁺ |

| 91 | 28.1 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 29.4 | [C₆H₇]⁺ |

Ionization Mode: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3600 | O-H stretch (free) |

| ~3400 | O-H stretch (hydrogen-bonded) |

| ~3050 | C-H stretch (aromatic) |

| ~2920 | C-H stretch (methyl) |

| ~1600, 1480 | C=C stretch (aromatic ring) |

| ~1450 | C-H bend (methyl) |

| ~1200 | C-O stretch (phenol) |

| ~850 | C-H bend (aromatic, out-of-plane) |

Sample State: KBr disc or solution

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectroscopy Data for this compound [3]

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 271 | 1548 (log ε = 3.19) | Alcohol |

| 275.5 | 1445 (log ε = 3.16) | Alcohol |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data and a representative synthesis protocol are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pipettes and vials

-

NMR spectrometer (e.g., 90 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Adjust the receiver gain and number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Instrument Setup:

-

Tune the mass spectrometer using a standard calibration compound.

-

Set the ionization mode to Electron Ionization (EI).

-

Set the electron energy to 70 eV.

-

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) for solid samples, or a suitable IR-transparent solvent (e.g., CCl₄) for solutions

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption of this compound in the UV-Vis region.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol or methanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

-

Data Acquisition:

-

Rinse the sample cuvette with the prepared solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Synthesis of this compound

Objective: To synthesize this compound from phenol and methanol.[1][4][5][6][7]

This protocol describes a general laboratory-scale synthesis. Industrial processes may vary.

Materials:

-

Phenol

-

Methanol

-

Solid acid catalyst (e.g., a modified zeolite or a mixed metal oxide)

-

Fixed-bed reactor or fluidized-bed reactor

-

Inert gas (e.g., nitrogen)

-

Condenser and collection flask

-

Distillation apparatus

Procedure:

-

Catalyst Activation: Pack the reactor with the solid acid catalyst. Heat the catalyst bed under a flow of inert gas to the required activation temperature to remove any adsorbed water.

-

Reaction Setup:

-

Heat the reactor to the desired reaction temperature (typically 300-450 °C).

-

Prepare a feed mixture of phenol and methanol, often with the addition of water. The molar ratio of methanol to phenol is typically greater than 2:1.

-

-

Reaction:

-

Vaporize the feed mixture and pass it through the heated catalyst bed. An inert carrier gas may be used.

-

The reaction is exothermic, so temperature control of the reactor is crucial.

-

-

Product Collection:

-

The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products.

-

Collect the liquid product, which will be a mixture of this compound, ortho-cresol, unreacted phenol, water, and other byproducts.

-

-

Purification:

-

Separate the organic layer from the aqueous layer.

-

Purify the organic layer by fractional distillation to isolate the this compound from other components with different boiling points.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Industrial Synthesis of this compound

Caption: Industrial synthesis of this compound from phenol and methanol.

Microbial Degradation Pathway of this compound

Caption: Microbial degradation pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound(576-26-1) MS spectrum [chemicalbook.com]

- 3. This compound | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective phenol methylation to this compound in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. CN1240654C - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 2,6-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 2,6-dimethylphenol (2,6-xylenol), a key intermediate in the production of pharmaceuticals, polymers, and other specialty chemicals. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the core processes to facilitate understanding and implementation in a research and development setting.

Synthesis of this compound via Catalytic Alkylation of Phenol

The most prevalent and efficient laboratory method for the synthesis of this compound is the vapor-phase alkylation of phenol with methanol over a solid acid catalyst. This process offers high selectivity for the ortho-methylation of the phenolic ring.

Reaction Mechanism and Signaling Pathway

The synthesis proceeds through the electrophilic substitution of the phenol ring. Methanol is activated by the solid acid catalyst to form a methylating agent, which then preferentially attacks the electron-rich ortho positions of the phenol molecule. The reaction mechanism can be visualized as a multi-step process involving adsorption of reactants onto the catalyst surface, surface reaction, and desorption of the products.

Experimental Protocol: Gas-Phase Catalytic Alkylation

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Phenol (reagent grade)

-

Methanol (anhydrous)

-

Solid acid catalyst (e.g., iron-chromium mixed oxide)

-

Nitrogen gas (high purity)

-

Fixed-bed reactor system with temperature control

-

Vaporizer

-

Condenser

-

Collection flask

Procedure:

-

Catalyst Preparation: If preparing the catalyst in-house, a co-precipitation method is commonly used. A solution of soluble iron and chromium salts (e.g., nitrates) is precipitated with a base (e.g., ammonia). The resulting precipitate is washed, dried, and calcined at high temperatures (e.g., 450-600 °C) to form the mixed oxide catalyst. For commercial catalysts, pre-treatment may involve heating under a flow of inert gas to remove adsorbed water.

-

Reaction Setup: A fixed-bed reactor is packed with the prepared catalyst. The reactor is typically a quartz or stainless steel tube housed in a furnace with precise temperature control. The system is connected to a vaporizer for the reactant feed and a condenser and collection system for the products.

-

Reaction Execution:

-

The reactor is heated to the desired reaction temperature (typically 300-400 °C) under a continuous flow of nitrogen gas.

-

A feed mixture of phenol and methanol, often with a molar ratio of 1:5 to 1:8 (phenol:methanol), is prepared. Water may be included in the feed to maintain catalyst activity.[1]

-

The liquid feed is introduced into the vaporizer at a controlled rate.

-

The vaporized reactants are passed through the heated catalyst bed.

-

The product stream exiting the reactor is cooled in a condenser, and the liquid products are collected in a chilled flask.

-

The reaction is allowed to proceed until the desired amount of phenol has been converted.

-

-

Work-up: The collected liquid product is a mixture containing this compound, unreacted starting materials, o-cresol, other xylenol isomers, and water. This crude product requires purification.

Quantitative Data for Synthesis

| Parameter | Value/Range | Reference |

| Catalyst | Iron-Chromium mixed oxide | [1] |

| Reaction Temperature | 300 - 400 °C | [2] |

| Phenol:Methanol Molar Ratio | 1:5 to 1:8 | [1] |

| Phenol Conversion | >90% | [1] |

| Selectivity for this compound | 85 - 97% | [1][3] |

| Major Byproducts | o-Cresol, 2,4-Dimethylphenol, 2,4,6-Trimethylphenol | [1] |

Purification of this compound

The crude product from the synthesis contains several impurities with close boiling points, making purification a critical step to obtain high-purity this compound suitable for downstream applications. The primary methods for laboratory purification are fractional distillation and recrystallization.

Experimental Workflow for Purification

The general workflow for purifying crude this compound involves an initial separation of volatile components followed by a high-resolution purification technique.

Fractional Distillation

Fractional distillation is effective for separating components with different boiling points. Due to the close boiling points of xylenol isomers, a distillation column with high theoretical plates is required for efficient separation.

Experimental Protocol:

-

Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks.

-

Procedure:

-

Charge the crude this compound into the round-bottom flask.

-

Heat the flask gently.

-

Collect the fractions based on the boiling point at the distillation head. Low-boiling impurities (e.g., water, unreacted methanol) will distill first.

-

Carefully collect the fraction corresponding to the boiling point of this compound (203 °C).

-

Higher-boiling impurities will remain in the distillation flask.

-

-

Purity Analysis: The purity of the collected fractions should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Boiling Points of Common Components:

| Compound | Boiling Point (°C) |

| Methanol | 64.7 |

| Water | 100 |

| Phenol | 181.7 |

| o-Cresol | 191 |

| This compound | 203 |

| 2,4-Dimethylphenol | 211.5 |

| 2,5-Dimethylphenol | 212 |

| 2,4,6-Trimethylphenol | 220 |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. For this compound, a mixed solvent system of ethylene glycol and water has been shown to be effective.[4]

Experimental Protocol (Ethylene Glycol/Water System):

-

Dissolution: Dissolve the crude or partially purified this compound in pure ethylene glycol at a temperature below 30 °C.[4]

-

Inducing Crystallization: While stirring, add water to the solution until it becomes permanently turbid.[4] Seeding with a small crystal of pure this compound can aid in initiating crystallization.

-

Crystallization: Slowly cool the mixture to a temperature below 0 °C to induce the crystallization of this compound.[4]

-

Isolation: Separate the crystals from the mother liquor by vacuum filtration.

-

Washing: Wash the collected crystals with ice-cold water to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum.

Quantitative Data for Recrystallization:

| Parameter | Initial Purity | Final Purity | Reference |

| Impurity Content | 6.2% by weight | 0.40% by weight | [4] |

| Second Recrystallization | 0.40% by weight | 0.05% by weight | [4] |

Alternatively, recrystallization from a single solvent like hexane can be performed.[5]

Experimental Protocol (Hexane):

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot hexane.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

-

Drying: Dry the purified crystals.

Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for determining the purity of this compound and identifying any impurities present.

GC-MS Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol).

-

Injection: Inject a small volume of the sample solution into the GC.

-

Separation: The components of the sample are separated on a capillary column (e.g., HP-5MS) based on their volatility and interaction with the stationary phase. A typical temperature program would involve an initial hold at a low temperature, followed by a ramp to a higher temperature to elute all components.[1]

-

Detection: The separated components are detected by the mass spectrometer, which provides a mass spectrum for each component.

-

Data Analysis: The identity of each peak is confirmed by comparing its mass spectrum to a library of known spectra. The purity of the this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.

Conclusion

The synthesis of this compound via gas-phase alkylation of phenol with methanol is a robust and selective method for laboratory-scale production. Subsequent purification by fractional distillation and/or recrystallization can yield high-purity material suitable for demanding applications in research and drug development. Careful control of reaction and purification parameters, coupled with rigorous analytical characterization, is essential for obtaining this compound of the required quality. This guide provides the fundamental protocols and data to enable researchers to successfully synthesize and purify this important chemical intermediate.

References

- 1. Selective phenol methylation to this compound in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1240654C - Method for preparing this compound - Google Patents [patents.google.com]

- 3. scienceopen.com [scienceopen.com]

- 4. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]

- 5. This compound | 576-26-1 [chemicalbook.com]

Solubility of 2,6-Dimethylphenol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethylphenol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is a critical parameter.

Introduction

This compound, also known as 2,6-xylenol, is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃OH. It is a white to off-white crystalline solid at room temperature and finds application as a monomer in the production of engineering plastics, such as polyphenylene oxide (PPO), and as an intermediate in the synthesis of antioxidants, pharmaceuticals, and other specialty chemicals.[1] Understanding its solubility in a range of organic solvents is crucial for process design, purification, formulation development, and reaction engineering. This guide summarizes the available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a logical workflow for these experimental procedures.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 576-26-1 |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol [2] |

| Melting Point | 43-45 °C[3] |

| Boiling Point | 203 °C[3] |

| pKa | 10.59 (at 25 °C)[3] |

| LogP | 2.3 (at 20 °C)[3] |

Solubility of this compound

Qualitative Solubility

This compound is generally characterized as being slightly soluble in water and soluble in a variety of common organic solvents. Its solubility is attributed to the hydroxyl group, which can participate in hydrogen bonding, and the aromatic ring with two methyl groups, which contributes to its nonpolar character. Qualitative solubility information from various sources is summarized below:

Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference |

| 20 | 10 | 0.082 | [5] |

| 25 | 6.05 | 0.050 | [6] |

It is important to note that the solubility of this compound, like most solid solutes, is expected to increase with temperature in most solvents.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent can be carried out using several established experimental methods. The two most common and reliable methods, the gravimetric method and the UV-spectrophotometric method, are detailed below.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

4.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Isothermal filtration apparatus with syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Drying oven

-

Pipettes and volumetric flasks

4.1.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a series of glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed vial. This step must be performed quickly to avoid any temperature changes that could cause the solute to precipitate.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Then, place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Mass Determination: After complete evaporation of the solvent, cool the vial to room temperature in a desiccator and weigh it again. The difference in mass before and after evaporation corresponds to the mass of the dissolved this compound.

4.1.3. Data Calculation

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

-

Solubility ( g/100 g solvent):

-

Mole Fraction (x):

UV-Spectrophotometric Method

The UV-spectrophotometric method is an analytical technique that can be used to determine the concentration of a solute in a solution by measuring its absorbance of ultraviolet light. This method is particularly useful for compounds that have a strong UV chromophore, such as this compound.

4.2.1. Materials and Equipment

-

All materials and equipment listed for the gravimetric method.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

4.2.2. Experimental Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Saturated Solution Preparation and Equilibration: Prepare and equilibrate the saturated solutions of this compound in the same manner as described in the gravimetric method (steps 1-3).

-

Sample Preparation for Analysis: After equilibration and phase separation, carefully withdraw a small, known volume of the clear supernatant.

-

Dilution: Dilute the aliquot of the saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted solution.

4.2.3. Data Calculation

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility can then be expressed in the desired units.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents. While qualitative data indicates good solubility in common organic solvents like alcohols, ethers, ketones, and aromatic hydrocarbons, a significant gap exists in the publicly available quantitative solubility data. The detailed experimental protocols for the gravimetric and UV-spectrophotometric methods provided herein offer robust approaches for researchers to determine this critical data for their specific solvent systems and temperature ranges of interest. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences, enabling more precise process design and formulation development involving this compound.

References

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylphenol

This technical guide provides a comprehensive overview of the melting and boiling points of 2,6-Dimethylphenol (also known as 2,6-xylenol), a significant chemical intermediate in various industrial applications. The information is tailored for researchers, scientists, and professionals in drug development, offering precise data, detailed experimental methodologies, and a clear workflow visualization.

Core Physical Properties of this compound

This compound is a colorless to off-white crystalline solid with a characteristic sweet, tarry odor.[1] Its physical state at room temperature is a solid.[2] The accurate determination of its melting and boiling points is crucial for its application in the synthesis of antioxidants, polyphenylene ether polymers, and other chemical resins.[3]

Data Presentation: Melting and Boiling Points

The following table summarizes the reported melting and boiling points for this compound from various sources. The data is presented in both Celsius and Fahrenheit for ease of comparison.

| Physical Property | Temperature Range (°C) | Temperature Range (°F) | References |

| Melting Point | 43 - 45 | 109.4 - 113 | [3][4][5][6][7] |

| 46 - 48 | 114.8 - 118.4 | [8] | |

| 49 | 120.2 | [9] | |

| 45 | 113 | [2] | |

| Boiling Point | 203 | 397.4 | [4][5][6][7][9] |

| 204 | 399.2 | [2] | |

| 201 - 203 | 393.8 - 397.4 |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small sample of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution. The dry, powdered sample is then introduced into the open end of a capillary tube.[6]

-

Loading the Capillary Tube: The open end of the capillary tube is tapped gently on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm for an accurate reading.[6]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has transformed into a clear liquid is recorded as the final melting point.[6] The melting point is reported as a range between these two temperatures.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A small amount of molten this compound (approximately 0.5 mL) is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside the Thiele tube, which is filled with a high-boiling point mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil bath.[11]

-

Observation and Data Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of this compound.

Caption: Experimental Workflow for Physical Property Determination of this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. store.astm.org [store.astm.org]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. westlab.com [westlab.com]

- 11. uomus.edu.iq [uomus.edu.iq]

Navigating the Risks: A Technical Guide to the Safe Handling of 2,6-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenol, a versatile chemical intermediate in the synthesis of polymers and pharmaceuticals, presents a significant hazard profile that necessitates stringent safety protocols. This in-depth technical guide provides critical health and safety information for laboratory and drug development professionals. It outlines the physicochemical properties, toxicological data, and recommended handling procedures to mitigate risks associated with its use. Detailed experimental principles for key toxicological assays are described, and a comprehensive workflow for safe handling is visualized to ensure a secure research environment.

Physicochemical and Hazard Identification

This compound (CAS 576-26-1), also known as 2,6-Xylenol, is a white to off-white crystalline solid with a characteristic phenolic odor.[1] It is a combustible material and is incompatible with strong oxidizing agents, bases, acid chlorides, and some metals.[2][3] Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₀O | [4] |

| Molecular Weight | 122.17 g/mol | [5][6] |

| Appearance | White or off-white crystalline solid | [1] |

| Odor | Phenolic, sweet, tarry | [1][7] |

| Melting Point | 46-48 °C (115-118 °F) | [1][6] |

| Boiling Point | 201-203 °C (394-397 °F) | [1][6] |

| Flash Point | 73 °C (163.4 °F) - Closed Cup | [7][8] |

| Solubility | Limited in water; soluble in organic solvents (ethanol, ether, benzene) | [1] |

| Vapor Pressure | 0.2 hPa at 20 °C | [6] |

| Autoignition Temperature | 555 °C (1,031 °F) | [8] |

Toxicological Profile and Hazard Assessment

This compound is classified as a hazardous substance, being toxic if swallowed or in contact with skin, and causing severe skin burns and eye damage.[9][10] It is also toxic to aquatic life with long-lasting effects.[9][10]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | LD50 Value | References |

| Oral | Rat | 296 mg/kg | [8][10][11][12] |

| Oral | Mouse | 450 - 980 mg/kg | [8][11] |

| Oral | Rabbit | 700 mg/kg | [8][11] |

| Dermal | Rabbit | 1000 mg/kg | [6][10][11] |

| Dermal | Rat | 2325 mg/kg | [8][11] |

Symptoms of acute exposure can include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath.[5] It can also lead to dizziness, headache, nausea, and in severe cases, coma.[5] Chronic exposure may result in liver and kidney damage.[5][13]

Experimental Protocols: Principles of Toxicity Testing

The toxicological data presented are derived from standardized experimental protocols. While specific study reports for this compound are not publicly available, the methodologies generally adhere to guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401/420/423)

The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[9] The LD50 (median lethal dose) is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[9]

Methodology Principle:

-

Test Animals: Typically, young adult rats of a single sex are used.[9] Animals are fasted prior to administration of the test substance.[9]

-

Dose Administration: The test substance is administered in a single dose by gavage.[9] The dose is calculated based on the animal's body weight.[9]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for a period of at least 14 days.[9]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.[9]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential adverse effects of short-term dermal exposure to a substance.[7][14]

Methodology Principle:

-

Test Animals: The albino rabbit is a commonly used species for this test.[2] A small area of the animal's skin is clipped free of fur.[15]

-

Application: The test substance (0.5 g for solids) is applied to the prepared skin area (approximately 6 cm²) and held in place with a porous gauze dressing for a 4-hour exposure period.[11]

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[11] Observations continue for up to 14 days to assess the reversibility of any effects.[11]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This study evaluates the potential of a substance to cause skin irritation or corrosion.[1][11]

Methodology Principle:

-

Test Animals and Application: Similar to the acute dermal toxicity test, the substance is applied to the skin of an albino rabbit for a set duration.[16]

-

Scoring: Skin reactions (erythema and edema) are scored according to a standardized grading system.[1]

-

Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[11]

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the key stages and necessary precautions.

Caption: Workflow for the safe handling of this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2]

-

Safety Showers and Eyewash Stations: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1][9]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and wear protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH/MSHA-approved respirator.[2][8]

Handling and Storage

-

Handling: Avoid the formation of dust and aerosols.[9] Use non-sparking tools to prevent ignition.[2][9] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[2]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][9]

-

Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][9] Seek immediate medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[9] Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[16] Seek immediate medical attention.[2]

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area and remove all sources of ignition.[5] Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable container for disposal.[5] The contaminated area should then be washed with an ethanol solution followed by soap and water.[5]

-

Disposal: Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[2][9] This should be done through a licensed disposal company.[16] Do not allow the chemical to enter drains or surface water.[9][16]

Conclusion

This compound is a valuable chemical with significant hazards. A thorough understanding of its properties, coupled with strict adherence to the safety protocols outlined in this guide, is paramount for the protection of researchers, scientists, and the environment. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established safe handling and emergency procedures, the risks associated with this compound can be effectively managed. Continuous review of safety procedures and a commitment to a strong safety culture are essential when working with this and other hazardous materials.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 3. scribd.com [scribd.com]

- 4. oecd.org [oecd.org]

- 5. episkin.com [episkin.com]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. This compound | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 16. oecd.org [oecd.org]

Reactivity of 2,6-Dimethylphenol with Oxidizing Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenol (2,6-DMP) is a sterically hindered phenol that exhibits versatile reactivity with a range of oxidizing agents, leading to valuable products such as polymers and quinones. The substitution pattern of 2,6-DMP, with methyl groups flanking the hydroxyl group, directs its oxidation towards specific pathways, primarily C-O or C-C coupling, or oxidation of the aromatic ring. This technical guide provides a comprehensive overview of the core reactivity of this compound with various oxidizing agents, detailing the reaction mechanisms, experimental protocols, and quantitative data to facilitate research and development in polymer chemistry, organic synthesis, and drug development.

Introduction

The oxidation of this compound is a cornerstone of various industrial processes, most notably in the synthesis of high-performance polymers and specialty chemicals. The presence of the two methyl groups in the ortho positions to the hydroxyl group sterically hinders direct reactions at these sites and influences the electronic properties of the aromatic ring, leading to selective transformations under specific oxidative conditions. Understanding the interplay between the choice of oxidizing agent, catalyst, and reaction conditions is paramount to controlling the product distribution. This guide will delve into the principal oxidative pathways of this compound, focusing on oxidative coupling polymerization and the formation of benzoquinones and diphenoquinones.

Key Oxidative Pathways

The oxidation of this compound can proceed through several distinct pathways, largely dictated by the nature of the oxidant and the catalytic system employed. The primary reactive intermediate is the 2,6-dimethylphenoxyl radical, which can then undergo coupling reactions or further oxidation.

Oxidative Coupling Polymerization to Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)

One of the most significant industrial applications of this compound oxidation is its polymerization to poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance engineering thermoplastic. This reaction is typically catalyzed by copper-amine complexes in the presence of oxygen.[1] The mechanism involves the formation of phenoxyl radicals, which then undergo C-O coupling to form the polymer chain.[2]

Oxidation to 2,6-Dimethyl-1,4-benzoquinone (DMBQ)

Oxidation of this compound can lead to the formation of 2,6-dimethyl-1,4-benzoquinone, a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. This transformation is often achieved using strong oxidizing agents or specific catalytic systems, such as hydrogen peroxide in the presence of a catalyst.[3]

C-C Coupling to 3,3',5,5'-Tetramethyl-4,4'-diphenoquinone (DPQ) and 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol (TMBPD)

Under certain conditions, the phenoxyl radicals can undergo C-C coupling at the para-position to form a biphenol derivative, which is subsequently oxidized to the corresponding diphenoquinone. Selective C-C dimerization can also be achieved using specific reagents like hypervalent iodine compounds to yield the biphenol.[4][5]

Quantitative Data on this compound Oxidation